2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide
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Overview
Description
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-benzylpyrrolidine as a starting material, which is then reacted with various reagents to introduce the amino and cyclopropyl groups .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the amino group and have been studied for their biological activities.
N-benzylpyrrolidine derivatives: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
What sets 2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide apart is its combination of a pyrrolidine ring with benzyl and cyclopropyl groups, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H31N3O |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)14-18-9-6-12-22(18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19?/m0/s1 |
InChI Key |
WBAQSTYLPZVOCK-OYKVQYDMSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
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